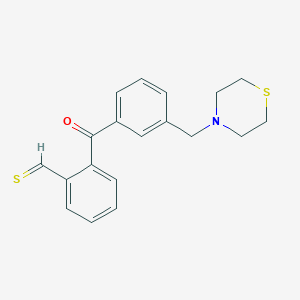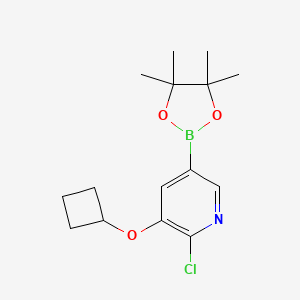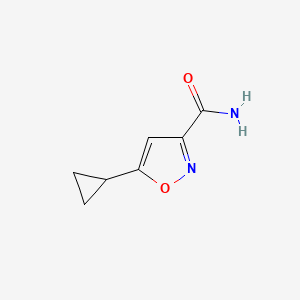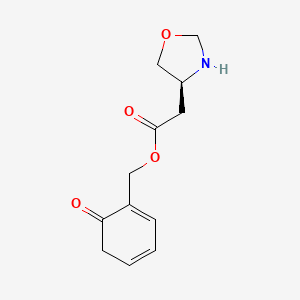
(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate is a chemical compound with the molecular formula C13H15NO4 It is known for its unique structure, which includes a cyclohexadienone ring and an oxazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate typically involves the following steps:
Formation of the Cyclohexadienone Ring: This can be achieved through the oxidation of a suitable precursor, such as cyclohexene, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the Oxazolidine Moiety: The oxazolidine ring can be synthesized by reacting an appropriate amine with an aldehyde or ketone under acidic conditions.
Esterification: The final step involves the esterification of the oxazolidine derivative with the cyclohexadienone intermediate using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
®-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate: The enantiomer of the compound with similar chemical properties but different biological activities.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone rings but different substituents.
Oxazolidine Derivatives: Compounds with similar oxazolidine rings but different substituents.
Uniqueness
(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate is unique due to its specific combination of a cyclohexadienone ring and an oxazolidine moiety, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its interactions and activities.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(6-oxocyclohexa-1,3-dien-1-yl)methyl 2-[(4S)-1,3-oxazolidin-4-yl]acetate |
InChI |
InChI=1S/C12H15NO4/c14-11-4-2-1-3-9(11)6-17-12(15)5-10-7-16-8-13-10/h1-3,10,13H,4-8H2/t10-/m0/s1 |
InChI Key |
WGEOAZVEWFGNAL-JTQLQIEISA-N |
Isomeric SMILES |
C1C=CC=C(C1=O)COC(=O)C[C@H]2COCN2 |
Canonical SMILES |
C1C=CC=C(C1=O)COC(=O)CC2COCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


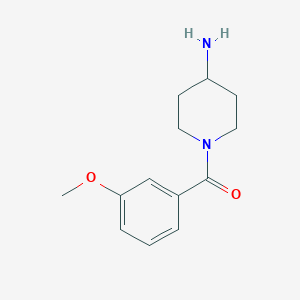
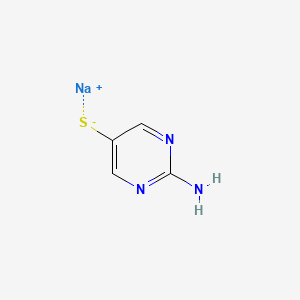
![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)

![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)

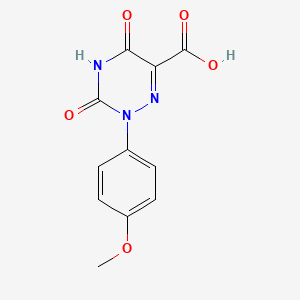
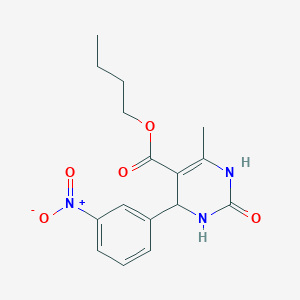

![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
